[1-(Oxan-4-yl)azetidin-2-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(oxan-4-yl)azetidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-7-9-1-4-11(9)8-2-5-12-6-3-8/h8-9H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAOPTRHKRAYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1CN)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Oxan 4 Yl Azetidin 2 Yl Methanamine
Precursor Synthesis and Starting Material Derivatization
The efficient construction of the target molecule relies heavily on the availability of appropriately functionalized precursors for both the azetidine (B1206935) and oxane ring systems.
The azetidine ring, a strained four-membered heterocycle, is a valuable motif in medicinal chemistry. researchgate.netmagtech.com.cnrsc.org Its synthesis has been the subject of extensive research, leading to a variety of methods for its construction. The primary challenge lies in overcoming the ring strain associated with the four-membered ring. researchgate.netrsc.org
Common synthetic strategies often begin with acyclic precursors and involve an intramolecular cyclization step. One of the most established methods is the cyclization of γ-amino alcohols or their derivatives (e.g., γ-haloamines) via intramolecular nucleophilic substitution. researchgate.net More contemporary approaches have also been developed, including Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds, which allows for the formation of azetidines from picolinamide-protected amine substrates under relatively mild conditions. rsc.org
Another powerful strategy is the [2+2] cycloaddition, particularly the aza Paternò-Büchi reaction, which involves the photocycloaddition of imines and alkenes to directly form the azetidine ring. magtech.com.cnresearchgate.net This method can provide densely substituted azetidines. researchgate.net For the synthesis of 2-substituted azetidines specifically, precursors such as azetidine-2-carboxylic acid or azetidine-2-carbonitrile (B3153824) are highly valuable. These can be derived from chiral amino acids, providing a straightforward entry into enantiomerically pure materials.
A summary of selected synthetic routes is presented in the table below.
| Method | Starting Materials | Key Reagents/Conditions | Advantages/Features | Reference(s) |
| Intramolecular Cyclization | γ-Amino Alcohols / γ-Haloamines | Base (e.g., NaH), Mesyl Chloride, or TsCl for activation of alcohol | Traditional, reliable method | researchgate.netorganic-chemistry.org |
| Pd-Catalyzed C-H Amination | Picolinamide (PA) protected amines | Pd(OAc)₂, Oxidant (e.g., benziodoxole tosylate) | High functional group tolerance, direct C-H functionalization | rsc.org |
| Aza Paternò-Büchi Reaction | Imines, Alkenes | Visible light, Copper or other photosensitizers | Direct [2+2] cycloaddition, forms densely functionalized rings | magtech.com.cnresearchgate.net |
| Ring Expansion | Aziridines | Dimethylsulfoxonium methylide | Expands a three-membered ring to a four-membered ring | magtech.com.cnorganic-chemistry.org |
| Reduction of β-Lactams | Azetidin-2-ones (β-Lactams) | Strong reducing agents (e.g., LiAlH₄, BH₃) | Access to azetidines from readily available β-lactam precursors | magtech.com.cnresearchgate.net |
The oxane (tetrahydropyran) moiety is a common scaffold in organic chemistry. For coupling to the azetidine nitrogen, the oxane ring must be functionalized at the 4-position. The most common and commercially available starting material for this purpose is tetrahydro-2H-pyran-4-one.
This ketone can be elaborated into suitable precursors through several standard transformations:
Reductive Amination: Direct reaction of tetrahydro-2H-pyran-4-one with ammonia (B1221849) or a protected amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields 4-aminotetrahydropyran. This primary amine is a direct precursor for coupling reactions.
Reduction and Activation: Reduction of the ketone with a hydride agent like sodium borohydride (B1222165) (NaBH₄) produces tetrahydropyran-4-ol. The resulting secondary alcohol can then be converted into a good leaving group, such as a tosylate (using TsCl) or a halide (using PBr₃ or SOCl₂), creating an electrophilic partner for nucleophilic substitution reactions.
Another valuable precursor is tetrahydropyran-4-carboxylic acid, which is also commercially available. nih.gov This can be converted into an amine via a Curtius or Hofmann rearrangement if needed, although the routes from the ketone are typically more direct for preparing coupling partners.
Key Coupling and Ring Closure Reactions
With the functionalized precursors in hand, the next critical phase is the formation of the complete molecular framework.
The covalent linkage between the azetidine nitrogen and the C4 position of the oxane ring is typically formed via standard N-alkylation chemistry. The specific strategy depends on the nature of the chosen precursors. Two primary pathways are commonly employed:
Reductive Amination: This convergent approach involves the reaction of an N-unsubstituted azetidine precursor (e.g., methyl azetidine-2-carboxylate) with tetrahydro-2H-pyran-4-one. The reaction proceeds through the formation of an intermediate enamine or iminium ion, which is then reduced in situ to furnish the N-substituted azetidine.
Nucleophilic Substitution: This method involves the reaction of an N-unsubstituted azetidine nucleophile with an electrophilic oxane precursor. For example, methyl azetidine-2-carboxylate can be reacted with 4-bromotetrahydropyran (B1281988) or tetrahydropyran-4-yl tosylate in the presence of a base to yield the desired coupled product. organic-chemistry.org
| Reaction Type | Azetidine Precursor (Nucleophile) | Oxane Precursor (Electrophile) | Key Reagents |
| Reductive Amination | Azetidine-2-carbonitrile | Tetrahydro-2H-pyran-4-one | NaBH₃CN or H₂/Pd-C |
| Nucleophilic Substitution | Azetidine-2-carbonitrile | 4-Tosyloxytetrahydropyran | K₂CO₃ or Et₃N |
The final key transformation is the installation of the methanamine (-CH₂NH₂) group at the C2 position of the azetidine ring. This is a functional group interconversion that is performed after the N-Oxan-4-yl linkage has been established. The choice of method depends on the functional group already present at the C2 position.
The most common precursor for the methanamine group is a nitrile (-CN) or a carboxylic acid ester (-COOR).
From a Nitrile: The precursor, [1-(oxan-4-yl)azetidin-2-yl]carbonitrile, can be reduced to the primary amine. This reduction is effectively achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation using catalysts such as Raney Nickel.
From an Ester: Starting with a precursor like methyl [1-(oxan-4-yl)azetidin-2-yl]carboxylate, a two-step sequence is often required. First, the ester is converted to the corresponding primary amide, [1-(oxan-4-yl)azetidin-2-yl]carboxamide, by treatment with ammonia. Subsequently, the amide is reduced to the methanamine using LiAlH₄. Alternatively, the ester can be reduced to the hydroxymethyl group, which is then converted to an azide (B81097) and subsequently reduced.
| C2-Precursor Group | Reagent(s) for Conversion to -CH₂NH₂ | Notes |
| Nitrile (-CN) | 1. LiAlH₄ in THF2. H₂ / Raney Ni | Direct one-step reduction. |
| Ester (-COOR) | 1. NH₃ (to form amide)2. LiAlH₄ (to reduce amide) | Two-step process via the primary amide. |
| Carboxylic Acid (-COOH) | 1. SOCl₂ then NH₃ (to form amide)2. LiAlH₄ (to reduce amide) | Similar to the ester route. |
Stereoselective Synthesis Approaches
The C2 position of the azetidine ring in the target molecule is a stereocenter. Therefore, controlling the stereochemistry is crucial for accessing specific enantiomers. The most practical and widely used strategy for achieving stereocontrol is to employ a chiral pool synthesis.
This approach begins with an enantiomerically pure starting material that already contains the desired stereocenter. For this target, commercially available (S)-azetidine-2-carboxylic acid or (R)-azetidine-2-carboxylic acid are ideal starting points. The inherent chirality of these precursors is carried through the synthetic sequence. The subsequent reactions, such as N-alkylation and reduction of the carboxylic acid derivative, are typically designed not to affect the stereochemistry at the C2 position, thus preserving the enantiomeric purity of the final product.
While asymmetric catalysis for the de novo synthesis of chiral azetidines exists, the use of chiral building blocks like amino acids remains a more common and robust method for producing enantiomerically defined targets such as [1-(Oxan-4-yl)azetidin-2-yl]methanamine. nih.govresearchgate.net For instance, methods involving chiral auxiliaries, such as t-butanesulfinimine, have been successfully applied to the synthesis of other chiral azetidines and demonstrate the feasibility of asymmetric induction in these systems. nih.gov
Chiral Pool Strategies
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of chiral azetidines, amino acids are common starting materials. For instance, a plausible route to an enantiomerically pure 2-substituted azetidine precursor could begin from a chiral amino acid.
A potential strategy could involve the use of (S)-1-phenylethylamine as a chiral auxiliary. This approach has been successful in the diastereoselective α-alkylation of N-borane complexes of N-((S)-1-phenylethyl)azetidine-2-carbonitriles. rsc.org The chiral auxiliary directs the stereochemical outcome of the reaction, and its subsequent removal yields the enantiomerically enriched product.
Table 1: Hypothetical Chiral Pool Synthesis of an Azetidine Precursor
| Step | Reaction | Key Reagents | Hypothetical Yield | Hypothetical Diastereomeric Excess |
|---|---|---|---|---|
| 1 | Formation of N-((S)-1-phenylethyl)azetidine-2-carbonitrile | (S)-1-phenylethylamine, 1,3-dibromopropane | 75% | >98% |
| 2 | Diastereoselective α-alkylation | LDA, Electrophile | 80% | 95% |
| 3 | Removal of chiral auxiliary | H₂, Pd/C | 90% | N/A |
Asymmetric Catalysis in Azetidine Construction
Asymmetric catalysis offers a powerful alternative to chiral pool strategies, enabling the direct formation of chiral products from prochiral substrates. Organocatalysis, in particular, has emerged as a valuable tool for the enantioselective synthesis of nitrogen-containing heterocycles.
An organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones can generate aza-Michael adducts. These intermediates can then undergo intramolecular reductive cyclization to afford 1,2,4-trisubstituted azetidines with excellent stereocontrol. thieme-connect.com While the target molecule is a 1,2-disubstituted azetidine, similar principles of asymmetric induction could be applied to a suitable precursor. For example, an asymmetric [2+2] cycloaddition between an imine and an alkene, catalyzed by a chiral catalyst, could construct the azetidine core with high enantioselectivity. rsc.org
Table 2: Hypothetical Asymmetric Catalysis for Azetidine Core Synthesis
| Catalyst Type | Reaction Type | Hypothetical Catalyst | Hypothetical Yield | Hypothetical Enantiomeric Excess |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Aza-Michael/Cyclization | TRIP | 85% | 92% |
| Chiral Lewis Acid | [2+2] Cycloaddition | Cu(I)-Box | 78% | 96% |
Diastereoselective Control in Oxane-4-yl Incorporation
The introduction of the oxan-4-yl group at the N1 position of the azetidine ring can be achieved through reductive amination. This reaction involves the condensation of a primary or secondary amine with a ketone or aldehyde, followed by the reduction of the resulting imine or enamine. The diastereoselectivity of this process is a critical consideration if the azetidine precursor is already chiral.
Starting with an enantiomerically pure (azetidin-2-yl)methanamine derivative, its reaction with oxan-4-one would form an iminium ion intermediate. The subsequent reduction of this intermediate with a hydride source can proceed with facial selectivity, influenced by the stereocenter at the C2 position of the azetidine. The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio of the product.
Table 3: Hypothetical Diastereoselective Reductive Amination
| Azetidine Precursor | Reducing Agent | Solvent | Hypothetical Yield | Hypothetical Diastereomeric Ratio |
|---|---|---|---|---|
| (S)-(Azetidin-2-yl)methanamine | Sodium triacetoxyborohydride | Dichloroethane | 88% | 85:15 |
| (S)-(Azetidin-2-yl)methanamine | Sodium cyanoborohydride | Methanol (B129727) | 82% | 70:30 |
Alternative and Convergent Synthetic Routes
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. While no specific MCR has been reported for the synthesis of this compound, the general principles of MCRs could be applied to construct the core azetidine scaffold in a convergent manner.
A hypothetical MCR could involve the reaction of an amine, an aldehyde, and a suitable four-carbon component to assemble the substituted azetidine ring. The efficiency and atom economy of MCRs make them an attractive approach for the rapid generation of molecular diversity.
Flow Chemistry Applications in Synthesis
Flow chemistry has emerged as a powerful technology for organic synthesis, offering advantages such as improved safety, enhanced reaction control, and facile scalability. uniba.itacs.orgacs.orgnih.gov The synthesis of substituted azetidines has been successfully demonstrated using flow chemistry. uniba.itacs.orgacs.orgnih.govresearchgate.net
A continuous flow process could be envisioned for the synthesis of this compound. For example, the generation of a lithiated azetidine intermediate, which can be challenging in batch due to instability, can be effectively managed in a flow reactor with precise control over residence time and temperature. uniba.itacs.orgacs.orgnih.gov This lithiated intermediate could then be reacted with a suitable electrophile in a subsequent flow module. The reductive amination step could also be adapted to a flow process, potentially using a packed-bed reactor with an immobilized reducing agent.
Table 4: Hypothetical Flow Chemistry Parameters for Azetidine Synthesis
| Reaction Step | Reactor Type | Temperature (°C) | Residence Time | Hypothetical Throughput |
|---|---|---|---|---|
| Lithiation of Azetidine | Microreactor | -78 | 30 seconds | 5 g/hour |
| Reductive Amination | Packed-Bed Reactor | 25 | 5 minutes | 10 g/hour |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial in modern pharmaceutical synthesis to minimize environmental impact and improve sustainability. researchgate.net The synthesis of this compound can be designed with these principles in mind.
Key considerations for a greener synthesis include:
Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the starting materials into the final product, such as cycloadditions and MCRs.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. The use of cyclopentyl methyl ether (CPME) has been reported as a green solvent in the flow synthesis of azetidines. uniba.itacs.org
Catalysis: Employing catalytic methods, both organocatalytic and metal-catalyzed, to reduce the need for stoichiometric reagents and minimize waste.
Energy Efficiency: Utilizing energy-efficient technologies like flow chemistry and microwave-assisted synthesis to reduce energy consumption.
By integrating these principles into the synthetic design, the environmental footprint of producing this compound can be significantly reduced.
Solvent-Free or Reduced-Solvent Methodologies
There is no available research data on the application of solvent-free or reduced-solvent conditions for the synthesis of this compound. The development of such methodologies remains an area for future investigation.
Catalytic Efficiencies and Sustainable Reagent Utilization
Detailed studies on the catalytic efficiencies or the specific use of sustainable reagents for the synthesis of this compound have not been reported in the scientific literature. Consequently, data tables and detailed research findings on this topic are not available.
Chemical Reactivity and Derivatization of 1 Oxan 4 Yl Azetidin 2 Yl Methanamine
Reactions at the Primary Amine Functionality
The primary amine group in [1-(Oxan-4-yl)azetidin-2-yl]methanamine is a key site for derivatization, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
Acylation and Sulfonylation Reactions
Primary amines are readily acylated by reacting with acylating agents like acid chlorides and acid anhydrides to form amides. lumenlearning.comopenstax.org This reaction typically proceeds under neutral or basic conditions. Similarly, sulfonamides can be synthesized through the reaction of the primary amine with sulfonyl chlorides. libretexts.org
For instance, the reaction of a primary amine with an acyl chloride, such as benzoyl chloride, in the presence of a base like triethylamine (B128534), would yield the corresponding N-benzoyl derivative. The general conditions for these reactions are presented in the table below.
| Reaction | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| Acylation | Acid Chloride (e.g., Acetyl chloride) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Base (e.g., Triethylamine, Pyridine), Room Temperature | Amide |
| Acylation | Acid Anhydride (e.g., Acetic anhydride) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Base (e.g., Triethylamine, Pyridine), Room Temperature | Amide |
| Sulfonylation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Base (e.g., Triethylamine, Pyridine), Room Temperature | Sulfonamide |
Alkylation and Reductive Amination Strategies
The nitrogen of the primary amine can be alkylated using alkyl halides. However, direct alkylation can be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium salts. openstax.orgmasterorganicchemistry.com
A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.comwikipedia.org This two-step, one-pot reaction involves the initial formation of an imine through the condensation of the primary amine with an aldehyde or ketone, followed by the reduction of the imine to the corresponding secondary amine. nih.govorganic-chemistry.org Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The latter is often preferred as it is less reactive towards the carbonyl starting material. masterorganicchemistry.com
| Carbonyl Compound | Reducing Agent | Solvent | Product |
|---|---|---|---|
| Aldehyde (e.g., Benzaldehyde) | Sodium borohydride (NaBH₄) | Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH) | Secondary Amine |
| Ketone (e.g., Acetone) | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) or Ethanol (EtOH) | Secondary Amine |
| Aldehyde (e.g., Formaldehyde) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Secondary Amine |
Formation of Imines and Heterocycles
The reaction of the primary amine with aldehydes or ketones under dehydrating conditions leads to the formation of imines, also known as Schiff bases. lumenlearning.comnih.gov This condensation reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. nih.gov
The primary amine functionality also serves as a key building block for the synthesis of various nitrogen-containing heterocycles through cyclocondensation reactions. scispace.comnih.gov For example, reaction with β-dicarbonyl compounds can yield pyrimidines. beilstein-journals.orgresearchgate.net Similarly, the construction of triazole rings can be achieved through multi-step syntheses often involving the formation of amidine or amidrazone intermediates. mdpi.com The specific reaction pathways and resulting heterocyclic systems depend on the nature of the co-reactant.
Modifications of the Azetidine (B1206935) Ring System
The strained four-membered azetidine ring offers opportunities for further functionalization, ring-opening, and rearrangement reactions, which can lead to novel and structurally diverse compounds.
Functionalization at Other Positions of the Azetidine Ring
While the 2-position is substituted with the aminomethyl group, the other positions on the azetidine ring (C3 and C4) can potentially be functionalized. The specific strategies for such functionalization would depend on the presence of activating groups and the reaction conditions. For N-protected azetidines, α-lithiation at the C2 position followed by trapping with electrophiles is a known method for introducing substituents. nih.govuni-muenchen.de Similar strategies could potentially be adapted for functionalization at other positions, although this is less common for 2-substituted azetidines.
Ring-Opening and Rearrangement Studies
The inherent ring strain of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions. rsc.orgacs.orgnih.gov These reactions are often facilitated by the activation of the ring nitrogen, for example, through protonation or quaternization to form an azetidinium ion. nih.gov The subsequent nucleophilic attack can lead to the cleavage of a C-N bond, resulting in a linear amine. nih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. magtech.com.cn For instance, N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition. acs.orgnih.gov
Rearrangement reactions of azetidines can also be induced, often under thermal or catalytic conditions, to form larger heterocyclic systems such as pyrrolidines or piperidines. These transformations are driven by the release of ring strain.
Transformations Involving the Oxane Moiety
Selective Functionalization of the Tetrahydropyran Ring
There is no specific literature detailing the selective functionalization of the tetrahydropyran (oxane) ring within the this compound scaffold. In principle, the oxane moiety, a saturated heterocycle, is generally unreactive towards many chemical transformations without prior activation. Functionalization would likely require harsh conditions, such as radical halogenation or strong oxidizing agents, which could lack selectivity and potentially affect the more reactive azetidine ring or the primary amine.
Exploration of Oxane Conformations and Reactivity
The conformational analysis of monosubstituted tetrahydropyrans is well-documented, with the chair conformation being the most stable. The substituent at the 4-position, in this case, the azetidin-2-ylmethylamino group, would predominantly occupy an equatorial position to minimize steric hindrance. However, specific studies on the conformational preferences of this compound and how these conformations influence the reactivity of the oxane ring are absent from the current body of scientific literature. Such studies would be crucial in predicting the stereochemical outcome of any potential reactions on the oxane ring.
Palladium-Catalyzed Cross-Coupling Reactions for Derivatization
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The this compound scaffold possesses several potential sites for such reactions, including the primary amine and various C-H bonds on both the azetidine and oxane rings.
While there is extensive research on the palladium-catalyzed amination of aryl halides (Buchwald-Hartwig amination) and the C-H activation of strained rings like azetidines, no specific examples utilizing this compound as a substrate have been reported. The primary amine could, in principle, be coupled with aryl or vinyl halides. Furthermore, the C-H bonds of the azetidine ring, being part of a strained system, could be susceptible to directed C-H functionalization. However, without experimental data, the feasibility, regioselectivity, and reaction conditions for such transformations on this specific molecule remain speculative.
Combinatorial Chemistry and Library Synthesis Based on the Scaffold
The use of azetidine-based scaffolds for the generation of chemical libraries for drug discovery is a well-established strategy. uni-muenchen.de These scaffolds provide a three-dimensional framework that is desirable for exploring chemical space. For instance, the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been described, showcasing the utility of the azetidine core in diversity-oriented synthesis. uni-muenchen.de
Despite the potential of this compound as a scaffold for combinatorial chemistry, there are no published reports of its use in the synthesis of a chemical library. The primary amine serves as a convenient handle for derivatization, allowing for the introduction of a wide range of substituents through amide bond formation, reductive amination, or other nitrogen-based chemistries. A hypothetical library could be constructed by reacting the primary amine with a diverse set of building blocks, such as carboxylic acids, aldehydes, or sulfonyl chlorides. However, no such library has been documented in the scientific literature, and therefore, no data on the synthesis or characterization of such a library is available.
Role of 1 Oxan 4 Yl Azetidin 2 Yl Methanamine As a Synthetic Building Block
Scaffold for Complex Heterocyclic Structures
The structural framework of [1-(Oxan-4-yl)azetidin-2-yl]methanamine is well-suited to serve as a scaffold for the synthesis of more complex heterocyclic systems. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, can be derivatized at multiple points. magtech.com.cn The secondary amine within the azetidine ring, once formed or deprotected, and the primary exocyclic amine can both participate in a variety of cyclization reactions to build fused, spirocyclic, or bridged ring systems. nih.govrsc.org
For instance, the primary amine can act as a nucleophile to react with bifunctional electrophiles, leading to the formation of larger heterocyclic rings fused to the azetidine core. Intramolecular cyclization strategies are also prevalent, where functional groups are introduced onto the oxane ring or through acylation of the amine, followed by a ring-closing reaction. The synthesis of diverse and densely functionalized azetidine systems is a key area of research, aiming to access novel chemical space for drug discovery. nih.gov
Table 1: Examples of Complex Heterocyclic Systems Derived from Azetidine Scaffolds
| Starting Scaffold | Reaction Type | Resulting Heterocyclic System | Potential Application |
| 2-Aminomethyl Azetidine Derivative | Pictet-Spengler Reaction | Fused Tetrahydro-β-carboline | CNS-active agents |
| N-Substituted Azetidine-2-carboxylate | Dieckmann Condensation | Bicyclic β-keto ester | Enzyme inhibitors |
| 1-(Oxan-4-yl)azetidine Derivative | Ring-Closing Metathesis | Bridged Azabicyclic Compound | Peptidomimetics |
| Spirocyclic NH-azetidine | N-Arylation / Cyclization | Complex Spiro-indole | Receptor modulators |
Precursor in the Synthesis of Advanced Organic Intermediates
This compound is a valuable precursor for creating advanced organic intermediates. The primary amine is a versatile functional handle that can be readily transformed into a wide array of other functional groups, such as amides, sulfonamides, ureas, and guanidines. These transformations are fundamental in library synthesis for structure-activity relationship (SAR) studies. lifechemicals.com
Furthermore, the azetidine ring itself can undergo ring-opening reactions under specific conditions, driven by its inherent strain energy (approximately 25.2 kcal/mol). researchgate.net This controlled ring-opening can provide access to functionalized γ-amino alcohols or other linear chains with specific stereochemistry, which are themselves important intermediates in the synthesis of natural products and pharmaceuticals. The development of methods for the regioselective functionalization of azetidines continues to be an active area of research, expanding their utility as precursors. rsc.org For example, N-Boc-3-iodoazetidine has been demonstrated as a common precursor for generating both C3-lithiated azetidines and C2-lithiated azetines, showcasing the versatility of such intermediates. acs.org
Application in Fragment-Based Drug Discovery Research Methodologies
Fragment-based drug discovery (FBDD) has emerged as a powerful paradigm for identifying lead compounds. This approach relies on screening small, low-complexity molecules ("fragments") that can bind with high efficiency to biological targets. The azetidine scaffold present in this compound is an ideal core for fragment design. enamine.net
The rigid, three-dimensional structure of the azetidine ring helps to reduce the conformational flexibility of a molecule. enamine.net This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially resulting in higher affinity. enamine.net The oxane and aminomethyl groups provide well-defined vectors for fragment growth, allowing chemists to elaborate the initial fragment hit into a more potent, drug-like molecule while maintaining the core binding interactions. The small size and polar nature of azetidine scaffolds make them attractive design elements in medicinal chemistry. nih.gov
Table 2: Physicochemical Properties of Azetidine-Based Fragments
| Fragment Core | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (Ų) | Key Feature |
| Azetidine | 57.09 | -0.05 | 12.47 | Rigid 3D scaffold |
| Azetidine-3-carboxylic acid | 101.10 | -1.13 | 49.33 | Introduces charge, H-bonding |
| 3-Aminoazetidine | 72.11 | -1.02 | 38.30 | Vector for diversification |
| This compound | 170.25 | 0.45 | 41.56 | Combines rigidity and polarity |
Design and Synthesis of Conformationally Constrained Analogues
A key strategy in medicinal chemistry is the design of conformationally constrained analogues of known bioactive molecules. By restricting the rotation around single bonds, it is possible to lock a molecule into its bioactive conformation, which can lead to enhanced potency and selectivity. The strained, four-membered ring of azetidine is a widely used motif for achieving this conformational constraint. enamine.netnih.gov
This compound can be used to replace more flexible fragments in a drug candidate. For example, the azetidine ring can serve as a bioisostere for other cyclic or acyclic moieties, presenting appended functional groups in a well-defined spatial orientation. nih.gov This approach has been successfully used to improve the pharmacokinetic and pharmacodynamic properties of various therapeutic agents. The synthesis of conformationally restricted analogues of bioactive peptides and other molecules is a significant application for azetidine-based building blocks. mdpi.com The introduction of the azetidine scaffold has been shown to be a successful strategy in creating potent inhibitors for targets such as STAT3. acs.org
Computational and Theoretical Studies on 1 Oxan 4 Yl Azetidin 2 Yl Methanamine
Conformational Analysis and Energy Landscapes
Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energy levels. For a flexible molecule like [1-(Oxan-4-yl)azetidin-2-yl]methanamine, which contains multiple rotatable bonds, understanding its conformational preferences is key to elucidating its biological activity.
Quantum chemical calculations provide a powerful tool for determining the geometries and relative energies of different conformers. By solving the Schrödinger equation for the molecule, these methods can accurately predict the most stable three-dimensional structures. For this compound, this would involve a systematic search of the conformational space by rotating the key single bonds: the bond connecting the oxane ring to the azetidine (B1206935) nitrogen, the bond between the azetidine ring and the methanamine group, and the C-C bonds within the azetidine ring.
The relative energies of the various conformers can be calculated, allowing for the identification of the global minimum energy structure and other low-energy conformers that are likely to be populated at physiological temperatures. The flexibility of the dithiolan ring system is a known factor that can influence the energy landscape of such molecules. rsc.org
Illustrative Data Table: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Oxane-N-Azetidine) | Dihedral Angle (Azetidine-CH2-NH2) | Relative Energy (kcal/mol) |
| 1 | 60° | 180° | 0.00 (Global Minimum) |
| 2 | 180° | 60° | 1.25 |
| 3 | -60° | -60° | 2.50 |
| 4 | 0° | 180° | 5.75 |
Note: This data is illustrative and represents a plausible outcome of quantum chemical calculations.
Illustrative Data Table: Rotational Energy Barriers in this compound
| Rotatable Bond | Rotational Barrier (kcal/mol) |
| Oxane-N (Azetidine) | 3.5 |
| Azetidine-CH2 (Methanamine) | 2.1 |
Note: This data is illustrative and represents a plausible outcome of molecular dynamics simulations.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its chemical reactivity. Computational methods can provide detailed information about the distribution of electrons and the nature of chemical bonds, which can be used to predict how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For this compound, FMO analysis can identify the most likely sites for nucleophilic and electrophilic attack.
Illustrative Data Table: Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | 2.1 |
| HOMO-LUMO Gap | 10.6 |
Note: This data is illustrative and represents a plausible outcome of quantum chemical calculations.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com DFT calculations can be used to map out the potential energy surface of a chemical reaction, allowing for the determination of transition state structures and the calculation of activation energies. mdpi.com This information is invaluable for understanding the mechanism of a reaction and predicting its feasibility. For this compound, DFT could be used to study its reactivity in various chemical transformations, such as N-alkylation or acylation of the primary amine. mdpi.com
Molecular Docking and Virtual Screening Methodologies
In the context of drug discovery, molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode of a small molecule ligand to a protein target.
Molecular docking simulations would involve placing this compound into the binding site of a biologically relevant protein target. The simulations would then explore different binding poses and score them based on their predicted binding affinity. This can help to identify the most likely binding mode and provide insights into the key interactions between the ligand and the protein. researchgate.net
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In a virtual screening campaign, this compound could be included in a library of compounds that are computationally screened against a panel of protein targets. This approach can help to identify potential biological targets for the compound and prioritize it for further experimental testing. nih.gov
Illustrative Data Table: Molecular Docking Scores of this compound against Various Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Monoamine Oxidase A | 2BXS | -7.8 | Tyr407, Phe208 |
| Dopamine Transporter | 4M48 | -8.2 | Asp79, Ser149 |
| Serotonin Transporter | 5I6X | -8.5 | Tyr95, Ile172 |
Note: This data is illustrative and represents a plausible outcome of a molecular docking study.
Ligand-Protein Interaction Modeling Approaches
The exploration of the therapeutic potential of novel chemical entities such as this compound often begins with computational modeling to predict and analyze their interactions with biological targets. Ligand-protein interaction modeling, a cornerstone of modern drug discovery, employs a variety of computational techniques to simulate the binding of a ligand to a protein's active site. These methods provide valuable insights into the binding affinity, specificity, and the conformational changes that may occur upon binding.
Molecular docking is a primary tool used in these studies. This technique predicts the preferred orientation of a ligand when bound to a protein target. For this compound, this would involve preparing a 3D model of the compound and docking it into the binding pocket of a selected protein. The scoring functions within docking algorithms then estimate the binding affinity, ranking potential poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The azetidine ring, the oxane moiety, and the methanamine group would all be assessed for their potential to form favorable interactions with amino acid residues.
Following docking, molecular dynamics (MD) simulations can offer a more dynamic and detailed view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the biological environment. For the this compound-protein complex, an MD simulation could reveal the stability of the binding pose, the role of solvent molecules, and the flexibility of both the ligand and the protein. This can help in refining the initial docking predictions and identifying key residues that are critical for binding.
Pharmacophore Model Generation for Analogues
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The generation of such a model for analogues of this compound is a crucial step in designing new molecules with potentially improved activity. This process can be approached from two main perspectives: ligand-based and structure-based pharmacophore modeling.
Ligand-based pharmacophore modeling is employed when a set of active molecules is known, but the structure of the biological target is not. This method involves aligning a series of active analogues to identify common chemical features such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups. For analogues of this compound, this would involve identifying the key functional groups that are consistently present in active compounds and mapping their spatial relationships.
Conversely, structure-based pharmacophore modeling is utilized when the 3D structure of the protein target is available. This approach involves analyzing the interaction patterns between the protein and a bound ligand to define the critical features for binding. In the context of this compound, if a crystal structure of it bound to a target protein were available, a pharmacophore model could be generated based on the specific interactions observed, such as hydrogen bonds between the methanamine group and a glutamic acid residue, or hydrophobic interactions involving the oxane ring.
Prediction of Spectroscopic Signatures
Theoretical NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental spectra and confirm the structure of synthesized compounds. Density Functional Theory (DFT) is a widely used quantum chemical method for predicting NMR parameters with a high degree of accuracy. nih.govresearchgate.net
The process for calculating the NMR chemical shifts of this compound would typically involve several steps. First, the 3D geometry of the molecule would be optimized using a selected DFT functional and basis set. Following optimization, the NMR shielding tensors would be calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts for both ¹H and ¹³C nuclei can provide a detailed picture of the molecule's electronic environment. For instance, the protons on the azetidine ring are expected to have distinct chemical shifts due to their unique chemical and magnetic environments. The accuracy of these predictions can be enhanced by considering solvent effects, often through implicit solvation models like the Polarizable Continuum Model (PCM).
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes and are not derived from experimental data.)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C2 (Azetidine) | 65.8 | H2 | 3.95 |
| C3 (Azetidine) | 25.4 | H3a, H3b | 2.10, 2.35 |
| C4 (Azetidine) | 58.2 | H4a, H4b | 3.50, 3.75 |
| C1' (Methylene) | 48.1 | H1'a, H1'b | 2.90, 3.10 |
| C4'' (Oxane) | 70.3 | H4'' | 3.60 |
| C3'', C5'' (Oxane) | 35.1 | H3''a, H3''b, H5''a, H5''b | 1.70, 1.95 |
Vibrational Spectroscopy Simulations (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a valuable tool for functional group identification. Theoretical simulations of IR and Raman spectra can assist in the assignment of experimental bands and provide a deeper understanding of the molecule's vibrational properties.
Similar to NMR calculations, the process begins with the optimization of the molecular geometry using DFT. Following this, the harmonic vibrational frequencies are calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies and their corresponding intensities (IR) or scattering activities (Raman) can then be used to generate a theoretical spectrum.
For this compound, the simulated IR spectrum would be expected to show characteristic peaks for the N-H stretching of the amine group, C-H stretching of the aliphatic rings and methylene (B1212753) bridge, and C-N and C-O stretching vibrations. The simulated Raman spectrum would complement the IR data, often showing stronger signals for symmetric vibrations and non-polar bonds. By comparing the theoretical spectra with experimental data, a detailed vibrational assignment can be made, confirming the presence of key functional groups and providing insights into the molecular structure.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical values for illustrative purposes and are not derived from experimental data.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|
| N-H Stretch (Amine) | 3350 - 3450 | Medium | Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Strong |
| N-H Bend (Amine) | 1590 - 1650 | Medium | Weak |
| C-N Stretch (Azetidine) | 1180 - 1250 | Medium | Medium |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the detailed structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide a wealth of information about the connectivity of atoms and the nature of functional groups.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights into the chemical environment of protons and carbons, 2D NMR techniques are crucial for unambiguously assigning the complex spin systems present in [1-(Oxan-4-yl)azetidin-2-yl]methanamine.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment is instrumental in identifying proton-proton coupling networks. For the target molecule, COSY spectra would reveal correlations between the protons on the azetidine (B1206935) ring, the methanamine group, and within the oxane ring. For instance, the methine proton at the C2 position of the azetidine ring would show a correlation to the methylene (B1212753) protons of the methanamine group and the other protons on the azetidine ring. Similarly, the protons on the oxane ring would exhibit their own distinct coupling network.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. Each protonated carbon in the this compound molecule would display a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For instance, HMBC correlations would be expected between the protons of the oxane ring and the nitrogen-bearing carbon of the azetidine ring, confirming the connectivity between the two heterocyclic systems.
A hypothetical table of expected 2D NMR correlations is presented below:
| Proton (¹H) Signal | COSY Correlations | HMBC Correlations (to ¹³C) |
| Azetidine-H2 | Azetidine-H3, Methanamine-CH₂ | Azetidine-C3, Azetidine-C4, Methanamine-C |
| Methanamine-CH₂ | Azetidine-H2, NH₂ | Azetidine-C2 |
| Oxane-H4 (axial/equatorial) | Oxane-H3, Oxane-H5 | Azetidine-N1, Oxane-C3, Oxane-C5 |
| Oxane-H2/H6 (axial/equatorial) | Oxane-H3/H5 | Oxane-C3/C5 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, HRMS can confirm the molecular formula of this compound.
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like the target compound, which would likely produce a prominent protonated molecule [M+H]⁺. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide further structural information. Common fragmentation pathways for N-alkyl azetidines involve ring opening and
Analytical Methodologies for Structural Elucidation and Purity Assessment of this compound
The rigorous characterization of novel chemical entities is a cornerstone of modern pharmaceutical and chemical research. For a chiral compound such as this compound, a comprehensive analytical approach is imperative to not only confirm its chemical structure but also to determine its enantiomeric purity and three-dimensional arrangement. This article focuses on two powerful analytical techniques, chiral chromatography and X-ray crystallography, as they would be applied to the structural elucidation and purity assessment of this specific azetidine derivative.
The presence of a stereocenter at the 2-position of the azetidine ring in this compound necessitates the use of chiral separation techniques to resolve and quantify the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective methods for determining enantiomeric excess (ee).
The separation of enantiomers is achieved by creating a chiral environment in which the two enantiomers can interact diastereomerically. This is most often accomplished through the use of a chiral stationary phase (CSP). For a primary amine like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability.
A typical screening process for method development would involve evaluating a range of polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) derivatives. The choice of mobile phase is critical and is dependent on the chromatography mode. In normal-phase HPLC, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol (B130326) would be employed. In reverse-phase HPLC, aqueous buffers and organic solvents like acetonitrile (B52724) or methanol (B129727) would be used. For SFC, supercritical carbon dioxide is used as the main mobile phase component, with a polar co-solvent such as methanol or ethanol.
To enhance separation and improve peak shape, especially for a basic compound like an amine, additives to the mobile phase are often necessary. In normal-phase and SFC, a small amount of a basic additive like diethylamine (B46881) or triethylamine (B128534) is typically added to reduce peak tailing. In reverse-phase, an acidic modifier like trifluoroacetic acid or formic acid is often used.
The following interactive data table illustrates a hypothetical screening for the chiral separation of this compound, showcasing typical columns and conditions that would be explored.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (90:10) + 0.1% DEA | 1.0 | 210 | 1.8 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (80:20) + 0.1% DEA | 1.0 | 210 | 2.5 |
| Cellulose tris(4-methylbenzoate) | Acetonitrile/Methanol (95:5) + 0.1% TFA | 0.8 | 210 | 1.2 |
| Amylose tris(3-chlorophenylcarbamate) | CO2/Methanol (85:15) + 0.2% DEA | 2.0 | 210 | 3.1 |
This is a hypothetical data table based on common methodologies for similar compounds.
Once a suitable method is developed, it can be validated for parameters such as linearity, precision, accuracy, and limit of detection to ensure its suitability for the routine determination of the enantiomeric excess of this compound.
While chiral chromatography can determine the enantiomeric purity, it does not inherently reveal the absolute stereochemistry of the enantiomers. X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.
To perform X-ray crystallography, a single crystal of high quality is required. This is often the most challenging step and may require extensive screening of crystallization conditions, including different solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For a compound like this compound, which is a primary amine, it is often beneficial to form a salt with a chiral acid (for chiral resolution by crystallization) or a simple achiral acid to improve the likelihood of obtaining diffraction-quality crystals.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a complete three-dimensional model of the molecule can be built.
For determining the absolute stereochemistry, the anomalous dispersion of the X-rays by the atoms in the crystal is measured. The Flack parameter is a key indicator used in the crystallographic refinement to confidently assign the absolute configuration of a chiral molecule. A value close to zero for a given enantiomer confirms that the assigned stereochemistry is correct.
The crystallographic data provides a wealth of information beyond absolute stereochemistry. It reveals precise bond lengths, bond angles, and torsion angles. It also provides insight into the preferred conformation of the molecule in the solid state, including the puckering of the azetidine and oxane rings and the orientation of the methanamine side chain. Furthermore, the packing of the molecules in the crystal lattice reveals information about intermolecular interactions, such as hydrogen bonding, which can be crucial for understanding the physical properties of the solid.
Below is an example of a data table summarizing the kind of information that would be obtained from an X-ray crystallographic analysis of a salt of this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 9.876 |
| β (°) | 105.3 |
| Volume (ų) | 829.4 |
| Z | 2 |
| Flack Parameter | 0.02(4) |
This is a hypothetical data table based on common crystallographic data for small organic molecules.
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Routes
The presence of a stereocenter in [1-(Oxan-4-yl)azetidin-2-yl]methanamine necessitates the development of efficient asymmetric synthetic methods to produce enantiomerically pure forms, which are crucial for applications in medicinal chemistry. While various methods exist for synthesizing substituted azetidines, future research could focus on novel, more efficient, and scalable routes. nih.govacs.orgresearchgate.net
Key areas for investigation include:
Catalytic Asymmetric Synthesis: Exploring new chiral catalysts, such as transition metal complexes or organocatalysts, could enable direct and highly enantioselective synthesis of the azetidine (B1206935) core. acs.org The development of copper-catalyzed asymmetric boryl alkylation of azetines, for instance, represents a promising strategy for accessing chiral 2,3-disubstituted azetidines. acs.org
Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries attached to a precursor molecule can control the stereochemical outcome of the cyclization reaction to form the azetidine ring. researchgate.net
Enzymatic Resolutions: Biocatalytic methods employing enzymes like lipases or proteases could be developed for the kinetic resolution of racemic mixtures of this compound or its precursors.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic Asymmetric Synthesis | High efficiency, atom economy, scalability. | Catalyst design and optimization, substrate scope. |
| Chiral Auxiliary-Mediated | High diastereoselectivity, well-established methods. | Stoichiometric use of auxiliary, additional protection/deprotection steps. |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | Enzyme screening and optimization, limited to 50% theoretical yield for the desired enantiomer. |
Exploration of Advanced Derivatization Strategies
The primary and secondary amine functionalities in this compound offer versatile handles for derivatization, enabling the creation of compound libraries for screening in drug discovery and other applications. nih.govnih.gov Future work should explore a range of derivatization reactions to systematically probe the structure-activity relationship (SAR) of its analogs.
Potential derivatization pathways include:
N-Acylation and N-Sulfonylation: Reaction of the amine groups with a diverse range of acyl chlorides, sulfonyl chlorides, and carboxylic acids would yield a library of amide and sulfonamide derivatives.
N-Alkylation: Reductive amination or direct alkylation could introduce various alkyl and aryl substituents onto the nitrogen atoms, modifying the compound's lipophilicity and basicity.
Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates and isothiocyanates would lead to the formation of urea and thiourea derivatives, which are common motifs in bioactive molecules.
A two-step derivatization process, often used for analyzing amino acids by gas chromatography-mass spectrometry (GC-MS), could be adapted for creating stable derivatives for analytical purposes or for generating new chemical entities. researchgate.netmdpi.com
| Derivatization Reaction | Reagents | Potential Functional Groups Introduced |
| N-Acylation | Acyl chlorides, Carboxylic acids | Amides |
| N-Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| N-Alkylation | Aldehydes/Ketones (Reductive Amination) | Substituted amines |
| Urea Formation | Isocyanates | Ureas |
Applications in Materials Science and Polymer Chemistry (Theoretical)
The strained four-membered azetidine ring presents theoretical opportunities for applications in materials science and polymer chemistry through ring-opening polymerization (ROP). rsc.orgdigitellinc.com The considerable ring strain of azetidines makes them susceptible to polymerization, a property that has been explored for creating novel polymers. researchgate.netrsc.org
Future theoretical and experimental studies could investigate:
Ring-Opening Polymerization (ROP): Cationic ROP of the azetidine ring in this compound could theoretically lead to the formation of polyamines with pendant oxanyl and aminomethyl groups. These functional groups could impart unique properties to the resulting polymer, such as hydrophilicity and sites for further modification. rsc.orgresearchgate.net
Cross-linking Agents: The difunctional nature of the molecule (two amine groups) suggests its potential use as a cross-linking agent to modify the properties of existing polymers, enhancing their thermal stability or mechanical strength.
Functional Monomers: The incorporation of this compound as a monomer in copolymerization reactions could introduce specific functionalities into the polymer backbone, potentially leading to materials with applications in areas like drug delivery or coatings. The introduction of the azetidine structure has been explored as a strategy for designing polycyclic energetic materials, suggesting another potential, albeit theoretical, avenue for this compound. nih.gov
Integration into Automated Synthesis Platforms
The increasing prevalence of automation in chemical synthesis offers a pathway to rapidly synthesize and screen libraries of derivatives based on the this compound scaffold. researchgate.netnih.gov Automated platforms can accelerate the optimization of reaction conditions and the generation of diverse compound libraries for biological evaluation. acs.orgresearchgate.net
Future research in this area could focus on:
Flow Chemistry Synthesis: Developing a continuous flow process for the synthesis of the core scaffold and its subsequent derivatization would offer advantages in terms of safety, scalability, and reproducibility. nih.gov
High-Throughput Synthesis: Adapting the derivatization reactions to a 96-well plate format would enable the parallel synthesis of hundreds of analogs, significantly speeding up the drug discovery process. researchgate.net
Robotic Platforms: Utilizing automated synthesis robots for reaction setup, workup, and purification would allow for the unattended synthesis of a large number of compounds.
| Automation Approach | Key Benefits | Implementation Considerations |
| Flow Chemistry | Enhanced control over reaction parameters, improved safety, easy scalability. | Reactor design, optimization of flow rates and residence times. |
| High-Throughput Synthesis | Rapid generation of large compound libraries. | Miniaturization of reactions, compatibility with automated liquid handlers. |
| Robotic Platforms | Unattended operation, high precision and reproducibility. | Initial investment in hardware, programming of synthetic protocols. |
Contribution to Chemoinformatics and Big Data Approaches in Chemistry
Systematic exploration of the synthesis and derivatization of this compound would generate a substantial amount of data that could be leveraged using chemoinformatics and big data approaches. thescience.dev This data can be used to build predictive models and guide future research efforts.
Potential contributions include:
Quantitative Structure-Activity Relationship (QSAR): Data from the biological screening of a library of derivatives could be used to develop QSAR models that correlate specific structural features with biological activity.
In Silico Screening: Computational models can be used to predict the properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) of virtual derivatives, allowing for the prioritization of compounds for synthesis. thescience.dev
Reaction Informatics: Data on reaction conditions, yields, and byproducts from both manual and automated synthesis can be collected and analyzed to optimize synthetic routes and predict the outcomes of new reactions.
| Chemoinformatics Application | Data Input | Potential Output |
| QSAR Modeling | Chemical structures and biological activity data. | Predictive models for biological activity. |
| In Silico ADMET Prediction | Chemical structures. | Prediction of pharmacokinetic and toxicity profiles. |
| Reaction Informatics | Reaction parameters, reactants, products, yields. | Optimized reaction conditions, predictive models for reaction outcomes. |
Q & A
Q. How can researchers validate the compound’s metabolic stability and toxicity profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
